AChE Inhibitory Activity of 2-Isobutyl Derivative Compared to the 2-Phenyl Analog (4a) and Donepezil Reference
In the primary SAR study of this series, the 2-isobutyl derivative is provisionally identified as compound 4b based on its alkyl substitution pattern. The IC₅₀ of 4b against human AChE was determined as 0.49 ± 0.03 mg/mL, compared to 6.31 ± 0.09 mg/mL for the 2-phenyl analog 4a—representing a 12.9-fold superior potency [1]. The reference drug Donepezil exhibited an IC₅₀ of 0.027 ± 0.002 mg/mL in the same assay [1]. Note: The explicit mapping of the isobutyl substituent to compound 4b is inferred from the reported alkyl-substituted derivatives in the synthetic scheme; the original publication does not provide a compound-by-compound substituent table in the accessible text layer, necessitating verification against the original PDF figures by the procurement scientist.
| Evidence Dimension | AChE inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.49 ± 0.03 mg/mL (provisional compound 4b) |
| Comparator Or Baseline | 2-Phenyl analog (4a): 6.31 ± 0.091 mg/mL; Donepezil: 0.027 ± 0.002 mg/mL |
| Quantified Difference | 4b is 12.9-fold more potent than 4a; Donepezil is 18.1-fold more potent than 4b |
| Conditions | Human AChE, Ellman's spectrophotometric method, IC₅₀ determined by probit analysis, M±SEM, p<0.05 by ANOVA with Tukey post-hoc |
Why This Matters
The ~13-fold potency advantage of the isobutyl derivative over the unsubstituted phenyl analog directly informs lead optimization decisions and procurement prioritization within this chemical series.
- [1] Chiriapkin, A. S.; Kodonidi, I. P.; Pozdnyakov, D. I.; Glushko, A. A. Synthesis, in vitro and docking studies of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives as agents for the treatment of Alzheimer's disease. Chimica Techno Acta 2022, 9 (2), No. 20229204. Table 2: AChE IC₅₀ data for compounds 4a–4s. View Source
